N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 4 and a piperidine-2-carboxamide moiety at position 2. The piperidine ring is further modified by a thiophene-2-sulfonyl group. This structure combines sulfonamide, thiazole, and piperidine pharmacophores, which are commonly associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S3/c1-14-7-9-15(10-8-14)16-13-28-20(21-16)22-19(24)17-5-2-3-11-23(17)29(25,26)18-6-4-12-27-18/h4,6-10,12-13,17H,2-3,5,11H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZZRQFYJJMUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the thiophene sulfonyl group and the piperidine carboxamide moiety. Common reagents used in these reactions include thionyl chloride, thiophene-2-sulfonyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several sulfonamide-thiazole derivatives, differing primarily in substituents on the phenyl, sulfonyl, and piperidine groups. Key comparisons include:
Key Observations :
- Sulfonyl Group Variations : The thiophene-2-sulfonyl group in the target compound may confer distinct electronic and steric properties compared to tosyl (ML277) or benzenesulfonyl () groups. Thiophene’s electron-rich nature could enhance π-π interactions in biological targets .
- Piperidine Configuration : ML277’s (R)-stereochemistry is critical for its activity as a potassium channel activator, suggesting that the target compound’s stereochemistry (if resolved) could significantly influence its efficacy .
Physicochemical Properties
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Thiazole ring : Known for its diverse biological activities.
- Thiophene sulfonyl group : Enhances solubility and biological interactions.
- Piperidine carboxamide moiety : Contributes to the compound's pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity play crucial roles in modulating various biological pathways. Preliminary studies suggest that the compound may exert its effects through:
- Enzyme inhibition : Potentially inhibiting enzymes involved in disease pathways.
- Receptor modulation : Interacting with specific receptors to alter signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating thiazole derivatives found that certain analogs demonstrated significant activity against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The thiazole moiety is often linked to anticancer activity. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring can enhance cytotoxic effects against cancer cell lines. For example, compounds with electron-withdrawing groups showed increased antiproliferative activity . The IC50 values for some derivatives were reported as low as 1.61 µg/mL, indicating potent anticancer potential .
Study 1: Antimicrobial Evaluation
A series of thiazole-bearing compounds were synthesized and evaluated for their antimicrobial activities. The study highlighted that derivatives similar to this compound exhibited strong antimicrobial effects, supporting further exploration in clinical settings .
Study 2: Anticancer Activity
In vitro studies demonstrated that specific analogs of this compound could inhibit tumor growth effectively. The presence of substituents on the thiazole ring was crucial for enhancing cytotoxicity against cancer cells . The findings suggest potential applications in cancer therapy.
Data Tables
| Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Target Pathogen/Cancer Cell Line |
|---|---|---|---|
| Antimicrobial | 0.22 - 0.25 | - | Staphylococcus aureus, S. epidermidis |
| Anticancer | - | 1.61 | Various cancer cell lines |
Q & A
Q. What are the key structural features of this compound that influence its bioactivity?
The compound’s bioactivity is attributed to its hybrid structure:
- Thiazole ring : Enhances binding to enzyme active sites (e.g., kinase targets) via π-π stacking and hydrogen bonding .
- Sulfonyl group : Improves solubility and facilitates interactions with sulfonamide-binding proteins .
- Piperidine-carboxamide backbone : Modulates conformational flexibility and membrane permeability . Methodological Insight: Computational docking studies paired with site-directed mutagenesis can validate these interactions.
Q. What synthetic strategies are commonly employed for this compound?
Synthesis involves:
- Step 1 : Formation of the 4-(4-methylphenyl)thiazole-2-amine intermediate via Hantzsch thiazole synthesis .
- Step 2 : Coupling with 1-(thiophene-2-sulfonyl)piperidine-2-carboxylic acid using carbodiimide-mediated amide bond formation .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) . Critical Parameter: Reaction temperature (60–80°C) and anhydrous conditions are essential to avoid byproducts .
Q. How is the compound characterized for structural confirmation?
Key analytical methods include:
Advanced Research Questions
Q. How can contradictory data on its enzyme inhibition potency be resolved?
Discrepancies in IC50 values may arise from:
- Assay conditions : pH (optimum 7.4), ionic strength, and reducing agents (e.g., DTT) affecting sulfonyl group reactivity .
- Protein isoforms : Differential binding to kinase isoforms (e.g., EGFR T790M vs. wild-type) . Methodology: Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across isoforms .
Q. What strategies optimize its pharmacokinetic (PK) profile in vivo?
- Lipophilicity adjustment : Introduce polar substituents (e.g., -OH, -COOH) on the piperidine ring to reduce logP .
- Metabolic stability : Replace thiophene with fluorinated analogs to block CYP450-mediated oxidation . Experimental Design: Perform microsomal stability assays (human/rat liver microsomes) and PK modeling .
Q. How can synthetic yields be improved without compromising purity?
- Catalyst optimization : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of aryl groups (yield >85%) .
- Flow chemistry : Continuous-flow reactors for sulfonylation steps reduce reaction time from 12h to 2h .
- DoE approach : Systematic variation of solvent (DMF vs. THF), temperature, and stoichiometry .
Data Analysis & Mechanistic Studies
Q. What computational tools predict its off-target interactions?
- Molecular Dynamics (MD) : Simulate binding to homology models of off-target kinases (e.g., JAK2, ABL1) .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify non-kinase targets .
Q. How do structural analogs compare in resolving SAR contradictions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
